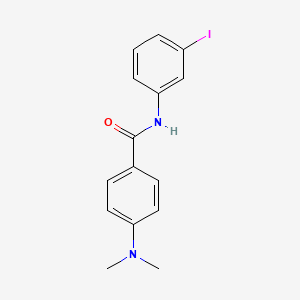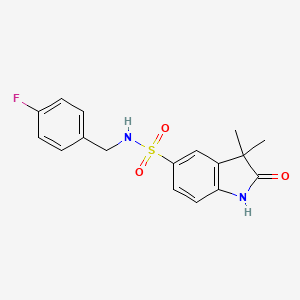
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a group of chemists from the University of Illinois at Urbana-Champaign. Since then, FIPI has been extensively studied for its potential applications in various fields, such as cancer research, neuroscience, and immunology.
作用機序
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide inhibits PLD activity by binding to its catalytic domain and preventing the formation of phosphatidic acid, which is a key intermediate in the PLD signaling pathway. This inhibition leads to a decrease in downstream signaling events, such as the activation of the mammalian target of rapamycin (mTOR) pathway and the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, it can induce apoptosis in cancer cells, reduce inflammation in immune cells, and modulate synaptic plasticity in neurons. These effects are thought to be mediated by the inhibition of PLD activity and the downstream signaling pathways.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in lab experiments is its high potency and selectivity for PLD inhibition. This allows researchers to study the specific effects of PLD signaling on various cellular processes without interfering with other signaling pathways. However, one limitation of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for the use of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in scientific research. Some of these include:
1. Developing new derivatives of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide with improved solubility and bioavailability.
2. Investigating the role of PLD signaling in various disease models, such as cancer, neurodegenerative disorders, and autoimmune diseases.
3. Exploring the interactions between PLD signaling and other signaling pathways, such as the mTOR pathway, the PI3K/Akt pathway, and the MAPK pathway.
4. Studying the effects of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide on different types of cells and tissues, such as stem cells, immune cells, and endothelial cells.
5. Developing new methods for delivering N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide to specific tissues or organs, such as using nanoparticles or targeted drug delivery systems.
合成法
The synthesis of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 3,3-dimethylacrylic acid to form an amide intermediate. This intermediate is then converted to the final product by reacting with sulfuryl chloride and sodium hydroxide. The yield of this synthesis method is around 50%, and the purity of the final product can be further improved by recrystallization.
科学的研究の応用
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been widely used in scientific research as a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, such as membrane trafficking, signal transduction, and cell proliferation. By inhibiting PLD activity, N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide can modulate these processes and provide insights into their underlying mechanisms.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-17(2)14-9-13(7-8-15(14)20-16(17)21)24(22,23)19-10-11-3-5-12(18)6-4-11/h3-9,19H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMLHZDPNSISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-3,3-dimethyl-2-oxo-5-indolinesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

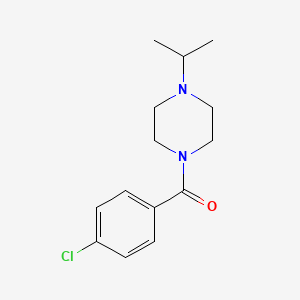
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
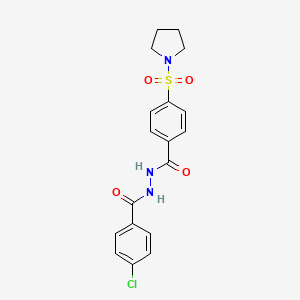
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)
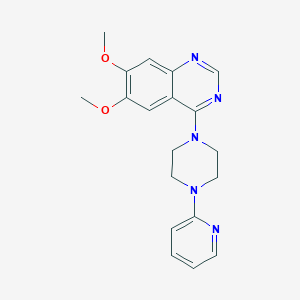

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
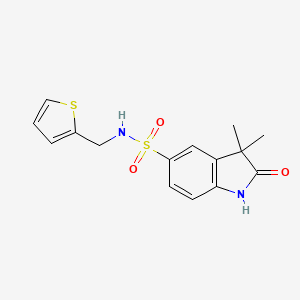
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)
